molecular formula C11H9F3N2O4 B4715354 ethyl (E)-2-nitro-3-(2,3,4-trifluoroanilino)prop-2-enoate

ethyl (E)-2-nitro-3-(2,3,4-trifluoroanilino)prop-2-enoate

Cat. No.: B4715354
M. Wt: 290.19 g/mol
InChI Key: FVVSQWUMSXBYGW-VMPITWQZSA-N
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Description

Ethyl (E)-2-nitro-3-(2,3,4-trifluoroanilino)prop-2-enoate is an organic compound that features a nitro group, a trifluoroaniline moiety, and an ethyl ester functional group

Properties

IUPAC Name

ethyl (E)-2-nitro-3-(2,3,4-trifluoroanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O4/c1-2-20-11(17)8(16(18)19)5-15-7-4-3-6(12)9(13)10(7)14/h3-5,15H,2H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVSQWUMSXBYGW-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=C(C(=C(C=C1)F)F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-nitro-3-(2,3,4-trifluoroanilino)prop-2-enoate typically involves a multi-step process:

    Nitration: Introduction of the nitro group to an appropriate precursor.

    Condensation: Reaction of the nitro precursor with 2,3,4-trifluoroaniline under basic or acidic conditions to form the desired product.

    Esterification: Formation of the ethyl ester group through reaction with ethanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The trifluoroaniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Nitroso derivatives, nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: In the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action for ethyl (E)-2-nitro-3-(2,3,4-trifluoroanilino)prop-2-enoate would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-2-nitro-3-(2,3,4-difluoroanilino)prop-2-enoate
  • Ethyl (E)-2-nitro-3-(2,3,4-trichloroanilino)prop-2-enoate

Uniqueness

Ethyl (E)-2-nitro-3-(2,3,4-trifluoroanilino)prop-2-enoate is unique due to the presence of the trifluoroaniline moiety, which can impart distinct electronic and steric properties compared to its difluoro or trichloro analogs. These properties can influence its reactivity, stability, and interactions with other molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl (E)-2-nitro-3-(2,3,4-trifluoroanilino)prop-2-enoate
Reactant of Route 2
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ethyl (E)-2-nitro-3-(2,3,4-trifluoroanilino)prop-2-enoate

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